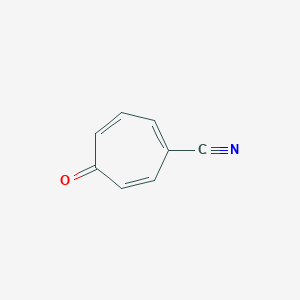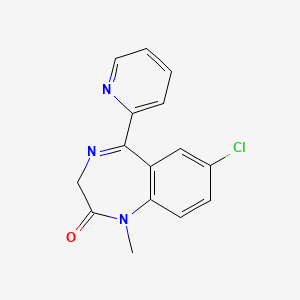
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a pyridinyl group at the 5th position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-chlorobenzophenone.
Cyclization: The intermediate undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to form the benzodiazepine core.
Methylation: The final step involves the methylation of the nitrogen atom at the 1st position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Amine derivatives.
Substitution: Various halogenated or alkylated benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines under different conditions.
Biology
In biological research, this compound is used to study the interaction of benzodiazepines with GABA receptors. It helps in understanding the binding affinity and efficacy of benzodiazepines in modulating neurotransmitter activity.
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders. It is also used in preclinical studies to evaluate the safety and efficacy of new benzodiazepine-based drugs.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of various benzodiazepine medications. It is also employed in the development of new drug formulations and delivery systems.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The molecular targets include the GABA-A receptor subunits, which are involved in the regulation of neuronal excitability and anxiety.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one.
Alprazolam: 8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one.
Uniqueness
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is unique due to the presence of the pyridinyl group at the 5th position, which imparts distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence the compound’s binding affinity, efficacy, and metabolic stability, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
31352-79-1 |
|---|---|
Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-6-5-10(16)8-11(13)15(18-9-14(19)20)12-4-2-3-7-17-12/h2-8H,9H2,1H3 |
InChI Key |
QCMFREVUWIVCFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


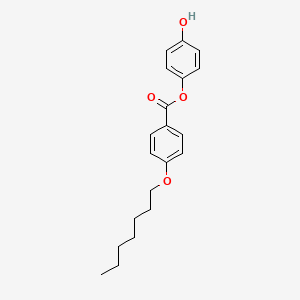
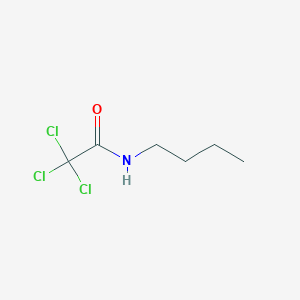
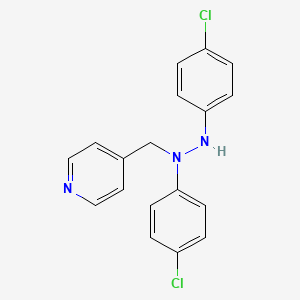
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
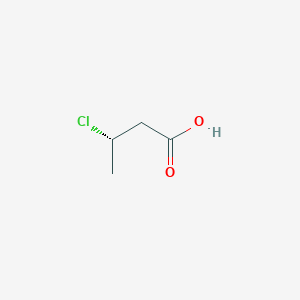
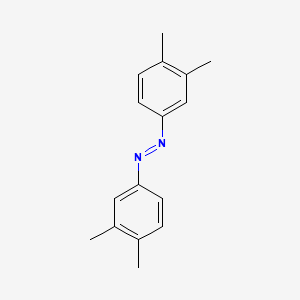

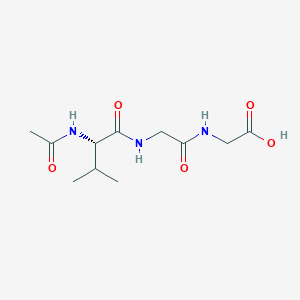
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
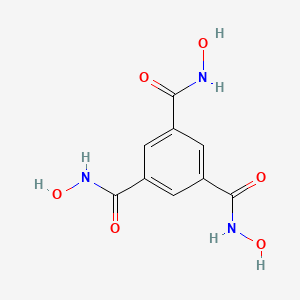
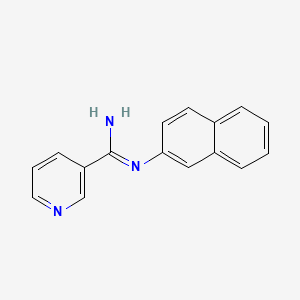
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
